molecular formula C12H9NO5S B12005630 Phenyl o-nitrobenzenesulphonate CAS No. 41480-05-1

Phenyl o-nitrobenzenesulphonate

Cat. No.: B12005630
CAS No.: 41480-05-1
M. Wt: 279.27 g/mol
InChI Key: PAWIDEIFQKJVBG-UHFFFAOYSA-N
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Description

Phenyl 2-nitrobenzenesulfonate is an organic compound characterized by the presence of a phenyl group, a nitro group, and a sulfonate ester. This compound is notable for its applications in various fields of scientific research, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 2-nitrobenzenesulfonate can be synthesized through the reaction of phenol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone . The general reaction scheme is as follows:

Phenol+2-Nitrobenzenesulfonyl chloridePhenyl 2-nitrobenzenesulfonate+HCl\text{Phenol} + \text{2-Nitrobenzenesulfonyl chloride} \rightarrow \text{Phenyl 2-nitrobenzenesulfonate} + \text{HCl} Phenol+2-Nitrobenzenesulfonyl chloride→Phenyl 2-nitrobenzenesulfonate+HCl

Industrial Production Methods: Industrial production of phenyl 2-nitrobenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization is often employed as a purification technique .

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, facilitating substitution reactions.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Hydrolysis: The sulfonate ester can be hydrolyzed to yield the corresponding sulfonic acid and phenol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines and thiols, often in the presence of a base.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

Scientific Research Applications

Phenyl 2-nitrobenzenesulfonate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of phenyl 2-nitrobenzenesulfonate involves its reactivity towards nucleophiles due to the electron-withdrawing nature of the nitro and sulfonate groups. These groups activate the aromatic ring, making it more susceptible to nucleophilic attack. The compound can also undergo reduction and hydrolysis, leading to the formation of various products that can interact with biological molecules .

Comparison with Similar Compounds

    Phenyl 4-nitrobenzenesulfonate: Similar structure but with the nitro group in the para position.

    Phenyl 2-aminobenzenesulfonate: The reduced form of phenyl 2-nitrobenzenesulfonate.

    Phenyl 2-chlorobenzenesulfonate: Contains a chlorine atom instead of a nitro group.

Uniqueness: Phenyl 2-nitrobenzenesulfonate is unique due to the specific positioning of the nitro group, which significantly influences its reactivity and applications. The ortho position of the nitro group enhances the compound’s ability to participate in nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

phenyl 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-13(15)11-8-4-5-9-12(11)19(16,17)18-10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWIDEIFQKJVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194374
Record name Phenyl o-nitrobenzenesulphonate
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Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41480-05-1
Record name Phenyl 2-nitrobenzenesulfonate
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Record name Phenyl o-nitrobenzenesulphonate
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Record name NSC146137
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Record name Phenyl o-nitrobenzenesulphonate
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Record name Phenyl o-nitrobenzenesulphonate
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